molecular formula C24H22ClN7O B11096466 4-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

4-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B11096466
M. Wt: 459.9 g/mol
InChI Key: ABULEJQDNWNTAA-QQXSKIMKSA-N
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Description

4-Chlorobenzaldehyde 1-[4-Morpholino-6-(2-Naphthylamino)-1,3,5-Triazin-2-Yl]Hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzaldehyde moiety, a morpholino group, a naphthylamino group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzaldehyde 1-[4-Morpholino-6-(2-Naphthylamino)-1,3,5-Triazin-2-Yl]Hydrazone typically involves multiple steps, starting with the preparation of the individual components. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzaldehyde 1-[4-Morpholino-6-(2-Naphthylamino)-1,3,5-Triazin-2-Yl]Hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 4-Chlorobenzaldehyde 1-[4-Morpholino-6-(2-Naphthylamino)-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The triazine ring and hydrazone linkage play crucial roles in its binding affinity and specificity .

Properties

Molecular Formula

C24H22ClN7O

Molecular Weight

459.9 g/mol

IUPAC Name

2-N-[(Z)-(4-chlorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H22ClN7O/c25-20-8-5-17(6-9-20)16-26-31-23-28-22(29-24(30-23)32-11-13-33-14-12-32)27-21-10-7-18-3-1-2-4-19(18)15-21/h1-10,15-16H,11-14H2,(H2,27,28,29,30,31)/b26-16-

InChI Key

ABULEJQDNWNTAA-QQXSKIMKSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=C(C=C3)Cl)NC4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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